1-Ethyl-4-methylpiperidin-4-ol
Description
Significance of Piperidine (B6355638) Derivatives in Chemical Science and Medicinal Chemistry Research
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the architecture of a multitude of biologically active compounds and pharmaceutical drugs. rsc.orgambeed.com Its prevalence stems from its unique structural and physicochemical properties. The piperidine scaffold can significantly influence the pharmacokinetic and pharmacodynamic profiles of a molecule by enhancing membrane permeability, improving metabolic stability, and facilitating strong binding interactions with biological targets. researchgate.net
Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, demonstrating their remarkable versatility. rsc.orgambeed.com They are found in drugs ranging from anticancer agents and antipsychotics to analgesics and antihistamines. ambeed.comchemicalbook.com The introduction of various substituents onto the piperidine ring allows for the fine-tuning of a compound's properties. For instance, chiral piperidine scaffolds can modulate physicochemical characteristics, enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce cardiac toxicity. researchgate.netacs.orgchemicalbook.com
The therapeutic potential of piperidine derivatives is vast, with research demonstrating their effectiveness as anticancer, antiviral, antimalarial, antimicrobial, and anti-inflammatory agents, among others. smolecule.com The ability to modify the piperidine structure, such as by introducing groups like in 4-methylpiperidin-4-ol (B1315937), can increase a molecule's lipid solubility, which may lead to enhanced absorption rates and improved pharmacological potential. pjoes.com This adaptability makes the piperidine framework a highly attractive and frequently utilized building block in the ongoing quest for novel and more effective therapeutic agents. chemicalbook.com
Research Trajectories and Scope for 1-Ethyl-4-methylpiperidin-4-ol
While this compound is a known chemical entity, detailed academic studies focusing exclusively on its synthesis and applications are not extensively documented in publicly available literature. However, based on established principles of synthetic chemistry and the research trajectories of analogous compounds, a clear path for its investigation can be outlined. The primary research trajectory involves its synthesis, characterization, and exploration as a building block for more complex molecules.
A logical and common method for the synthesis of this compound, a tertiary alcohol, is the Grignard reaction. This would involve the reaction of 1-ethyl-4-piperidone (B1582495) with a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium iodide. The synthesis of the precursor, 1-ethyl-4-piperidone, is well-documented and can be achieved by heating piperidin-4-one hydrochloride monohydrate with an ethylating agent like bromoethane (B45996) in the presence of a base. chemicalbook.com
The table below outlines the key properties of the reactants and the final product in this proposed synthetic pathway.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| Piperidin-4-one Hydrochloride Monohydrate | C₅H₁₂ClNO₂ | 153.61 | Starting Material |
| Bromoethane | C₂H₅Br | 108.97 | Ethylating Agent |
| 1-Ethyl-4-piperidone | C₇H₁₃NO | 127.19 | Precursor |
| Methylmagnesium Bromide | CH₃BrMg | 119.31 | Grignard Reagent |
| This compound | C₈H₁₇NO | 143.23 | Final Product |
Once synthesized, a crucial aspect of the research would be the comprehensive characterization of this compound using modern analytical techniques. This would include:
Following synthesis and characterization, the research scope for this compound would likely expand to its use as a chemical intermediate. Research on similar 4-substituted piperidinols has shown their utility as scaffolds in creating more elaborate molecules with potential biological activities. pjoes.com For example, the hydroxyl group can be a site for further chemical modification, or the entire molecule can serve as a foundational piece in the construction of novel compounds for screening in medicinal chemistry programs, potentially targeting central nervous system disorders or other therapeutic areas. smolecule.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-ethyl-4-methylpiperidin-4-ol |
InChI |
InChI=1S/C8H17NO/c1-3-9-6-4-8(2,10)5-7-9/h10H,3-7H2,1-2H3 |
InChI Key |
ZCGMNBRGADMQTK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)(C)O |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization of 1 Ethyl 4 Methylpiperidin 4 Ol
Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental to the characterization of 1-Ethyl-4-methylpiperidin-4-ol, each offering unique information about its chemical structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of a related compound, 4-methylpiperidine (B120128), characteristic signals are observed that help in assigning the protons in this compound. For 4-methylpiperidine in CDCl₃, the proton signals appear at approximately 3.03 ppm, 2.57 ppm, 1.61 ppm, 1.45 ppm, 1.08 ppm, and 0.91 ppm. chemicalbook.com The introduction of the ethyl group at the nitrogen atom and the hydroxyl group at the C4 position in this compound would cause predictable shifts in these proton signals due to changes in the electronic environment.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For the parent compound piperidine (B6355638), the carbon signals appear at δ 47.9, 27.5, and 25.4 ppm. In a similar substituted piperidine, 1-ethyl-4-hydroxy-4-phenylpiperidine, the piperidine ring carbons exhibit chemical shifts that can be used as a reference for this compound. spectrabase.com The presence of the ethyl and methyl groups will introduce additional signals, and their chemical shifts will be indicative of their position and neighboring atoms.
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
|---|---|---|
| -CH₂- (ethyl group on N) | ~2.5 | ~50-55 |
| -CH₃ (ethyl group on N) | ~1.1 | ~12-15 |
| Piperidine ring protons (axial/equatorial) | ~1.5-3.0 | ~30-50 |
| -CH₃ (on C4) | ~1.2 | ~25-30 |
| C4 (bearing -OH and -CH₃) | - | ~65-70 |
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For piperidine derivatives, characteristic absorption bands are observed. researchgate.netnih.govresearchgate.net The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the ethyl, methyl, and piperidine ring methylene (B1212753) groups are expected to appear in the 2800-3000 cm⁻¹ region. researchgate.net The C-N stretching vibration of the tertiary amine will likely be observed in the 1000-1200 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200-3600 (broad) |
| C-H (sp³) | Stretching | 2800-3000 |
| C-N | Stretching | 1000-1200 |
| C-O | Stretching | 1050-1150 |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would provide its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the precise mass and, consequently, the elemental formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For N-alkyl piperidines, fragmentation often occurs via cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage). libretexts.org This can lead to the loss of an ethyl radical or other fragments from the piperidine ring. The presence of the hydroxyl and methyl groups at the C4 position will also influence the fragmentation pathways. For instance, the loss of a water molecule (M-18) from the molecular ion is a common fragmentation for alcohols. libretexts.org
| m/z | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| [M]⁺ | C₈H₁₇NO⁺ | Molecular Ion |
| [M-15]⁺ | C₇H₁₄NO⁺ | Loss of a methyl radical (-CH₃) |
| [M-18]⁺ | C₈H₁₅N⁺ | Loss of water (-H₂O) |
| [M-29]⁺ | C₆H₁₂NO⁺ | Loss of an ethyl radical (-C₂H₅) |
| [M-43]⁺ | C₅H₁₀NO⁺ | Loss of a propyl radical or fragmentation of the ring |
UV/Visible spectroscopy provides information about electronic transitions within a molecule. uobabylon.edu.iqpressbooks.pub Saturated heterocyclic compounds like this compound, which lack extensive conjugation or chromophores, are generally not expected to exhibit significant absorption in the UV-Visible region (200-800 nm). msu.edu Any observed absorbance would likely be weak and occur at shorter wavelengths, corresponding to n → σ* transitions of the non-bonding electrons on the nitrogen and oxygen atoms. uobabylon.edu.iq The absence of strong absorption in the UV-Vis spectrum can be a key piece of evidence confirming the saturated nature of the piperidine ring and the lack of conjugated systems.
Chromatographic Analysis
Chromatographic techniques are essential for the separation and purification of this compound and for its analysis in complex mixtures.
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. bu.edu This technique is well-suited for the analysis of polar and non-volatile compounds like this compound. In an LC-MS analysis, the compound would first be separated from any impurities on a chromatographic column. The retention time of the compound is a characteristic property under specific chromatographic conditions. After elution from the column, the compound enters the mass spectrometer, where it is ionized and its mass-to-charge ratio is determined, confirming its identity. LC-MS is particularly useful for quantifying the compound in various matrices and for identifying related substances and degradation products. nih.gov
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. In the context of this compound, GC is primarily used to determine its percentage purity and to detect the presence of any residual starting materials, byproducts, or degradation products.
The identification of compounds in GC is based on their retention time—the time it takes for a compound to travel through the column from the injector to the detector. researchgate.net A typical GC method for analyzing piperidine derivatives involves a capillary column with a specific stationary phase, and programmed temperature settings to ensure efficient separation. researchgate.net For instance, a method for related piperazine (B1678402) compounds utilized a DB-17 column with helium as the carrier gas, which could be adapted for this analysis. researchgate.net The output, a chromatogram, displays peaks corresponding to each separated compound, with the area of each peak being proportional to its concentration.
Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis
| Parameter | Value |
| Column | DB-17 (or equivalent) |
| Column Dimensions | 30 m x 0.53 mm x 1 µm |
| Carrier Gas | Helium |
| Flow Rate | 2 mL/min |
| Injector Temperature | 250°C |
| Detector Temperature | 260°C |
| Oven Program | Initial temp 150°C, ramp to 260°C |
| Injection Volume | 1.0 µL |
Note: This data is illustrative and based on methods for structurally similar compounds. researchgate.net
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TTC) is a simple, rapid, and versatile chromatographic technique used for qualitative analysis. sigmaaldrich.com It is frequently employed to monitor the progress of a chemical reaction, identify compounds in a mixture by comparison with standards, and determine the appropriate solvent system for a large-scale separation. libretexts.orgchemistryhall.com
The process involves spotting a small amount of the compound onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. chemistryhall.com The plate is then placed in a sealed chamber with a solvent (the mobile phase), which moves up the plate via capillary action. chemistryhall.com Components of the sample separate based on their differing affinities for the stationary phase and the mobile phase. libretexts.org This separation is quantified by the Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org
For the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the appearance of the product. The product, being a polar alcohol, would likely have a different Rf value than its precursors.
Table 2: Hypothetical TLC Data for Synthesis Monitoring
| Compound | Rf Value (Ethyl Acetate/Hexane 1:1) |
| Starting Ketone Precursor | 0.75 |
| This compound | 0.40 |
Note: Rf values are highly dependent on the specific conditions (plate, solvent, temperature) and are presented for illustrative purposes. stevens.edu
X-ray Crystallography for Crystalline Structure Determination
X-ray Crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
Table 3: Expected Crystal Structure Data Parameters
| Parameter | Information Provided |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths & Angles | Precise intramolecular distances and angles |
| Torsion Angles | Defines the 3D conformation (e.g., chair) |
| Hydrogen Bonding | Details of intermolecular interactions |
Thermal Analysis (e.g., Differential Scanning Calorimetry for Polymorph Characterization)
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of a substance as a function of temperature. DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.
This analysis is crucial for determining key thermal properties of this compound, including its melting point, heat of fusion, and any phase transitions. Furthermore, DSC is a primary tool for identifying and characterizing polymorphism—the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of the same compound can have distinct physical properties, and DSC can detect the unique melting points and transition energies associated with each form.
Table 4: Data Obtainable from DSC Analysis
| Parameter | Significance |
| Melting Point (Tm) | Temperature of solid-to-liquid phase transition |
| Heat of Fusion (ΔHf) | Energy required to melt the solid |
| Glass Transition (Tg) | Characteristic of amorphous solids |
| Crystallization Temp (Tc) | Temperature of amorphous-to-crystalline transition |
| Phase Transitions | Indicates transitions between different polymorphs |
Other Advanced Characterization Methodologies
Beyond the aforementioned techniques, a full structural elucidation of this compound would involve various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the chemical environment of each carbon atom in the molecule. This combined data helps to piece together the carbon-hydrogen framework.
Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), this technique provides the molecular weight of the compound. nih.gov It also yields a specific fragmentation pattern, which acts as a molecular "fingerprint" that can be used to confirm the structure by analyzing the masses of different fragments of the molecule. nih.gov
While the requested computational chemistry techniques—such as Density Functional Theory (DFT), HOMO-LUMO analysis, and Molecular Electrostatic Potential (MEP) mapping—are standard methods for characterizing novel molecules, published research applying these specific analyses to this compound could not be located.
Therefore, it is not possible to provide the detailed research findings, data tables, and specific analyses for the following outlined sections:
Computational Chemistry and Theoretical Investigations of 1 Ethyl 4 Methylpiperidin 4 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory)
Molecular Electrostatic Potential (MEP) Mapping
General principles of these computational methods are well-documented for other compounds, but a specific application to 1-Ethyl-4-methylpiperidin-4-ol is required to generate the scientifically accurate and detailed article requested. Such a study would likely involve original research to be performed and published by a scientific group.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure concepts of localized bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.eduwikipedia.org The analysis focuses on donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This value represents the stabilization energy resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.de
Key interactions expected within the molecule include:
n(N) → σ(C-C):* Delocalization of the nitrogen lone pair into the antibonding orbitals of adjacent carbon-carbon bonds within the piperidine (B6355638) ring and the ethyl group. This interaction is characteristic of N-alkylated piperidines and contributes to the electronic stabilization of the ring system.
n(O) → σ(C-C):* The lone pairs of the hydroxyl oxygen can delocalize into the antibonding orbitals of the adjacent C4-C3/C5 and C4-methyl bonds, stabilizing the tertiary alcohol moiety.
The magnitude of the E(2) stabilization energy indicates the strength of these interactions. Higher E(2) values signify more significant electron delocalization and a greater contribution to the molecule's stability. A theoretical NBO analysis would provide quantitative data on these stabilizing effects, as illustrated in the hypothetical table below.
| Donor NBO | Acceptor NBO | Interaction Type | Estimated E(2) (kcal/mol) |
|---|---|---|---|
| n(N1) | σ(C2-C3) / σ(C6-C5) | Lone Pair -> Antibond | ~2.5 - 4.0 |
| n(O) | σ(C4-C3) / σ(C4-C5) | Lone Pair -> Antibond | ~1.5 - 3.0 |
| n(O) | σ(C4-Cmethyl) | Lone Pair -> Antibond | ~1.0 - 2.5 |
| σ(C2-H) | σ(N1-C6) | Bond -> Antibond | ~3.0 - 5.0 |
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the properties of many-body systems in the presence of time-dependent potentials, such as electromagnetic fields. wikipedia.org It is the most widely used computational approach for studying the electronic excited states of molecules, allowing for the prediction of photophysical properties like UV-Vis absorption spectra. wikipedia.orgmdpi.com TD-DFT calculations can determine excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of electronic transitions (e.g., n→σ, π→π). nih.gov
As this compound is a saturated molecule lacking significant chromophores like double bonds or aromatic rings, it is not expected to absorb light in the visible or near-UV range. Its electronic transitions would primarily be of the n→σ* type, involving the promotion of an electron from a non-bonding orbital (the lone pairs on nitrogen and oxygen) to an antibonding σ* orbital. These transitions are typically high in energy and occur in the far-UV or vacuum-UV region of the electromagnetic spectrum. mdpi.com
A TD-DFT calculation for this compound would predict the maximum absorption wavelength (λmax), the energy required for the transition, and the oscillator strength (f), which is a dimensionless quantity indicating the probability of a particular electronic transition. For saturated amines and alcohols, these transitions are often characterized by very low oscillator strengths, making them weak and difficult to observe experimentally.
| Transition | Primary Orbital Contribution | Predicted λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) |
|---|---|---|---|---|
| S0 → S1 | n(N) → σ(C-N/C-C) | ~190 - 210 | ~5.9 - 6.5 | ~0.01 - 0.03 |
| S0 → S2 | n(O) → σ(C-O/C-C) | ~180 - 200 | ~6.2 - 6.9 | ~0.01 - 0.02 |
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of cyclic molecules like this compound are intrinsically linked to their three-dimensional structure and conformational flexibility. The piperidine ring is not planar and can adopt several conformations, with the chair form being the most stable, significantly lower in energy than the boat or twist-boat conformations.
Conformational Analysis: For a substituted piperidine, the orientation of the substituents (axial or equatorial) is critical. In this compound, the bulky ethyl group on the nitrogen atom will preferentially occupy the equatorial position to minimize steric hindrance. The nitrogen atom undergoes rapid pyramidal inversion, allowing the ethyl group to readily maintain this favorable orientation. At the C4 position, the methyl and hydroxyl groups are fixed. The lowest energy chair conformation will be the one that minimizes steric clashes between these substituents and the rest of the ring. It is expected that the bulkier methyl group would favor an equatorial position, which would place the hydroxyl group in the axial position, or vice versa. The relative stability of these two chair conformers would be determined by the balance of steric interactions and potential intramolecular hydrogen bonding between the axial hydroxyl group and the nitrogen lone pair.
Molecular Dynamics (MD) Simulations: MD simulations provide a powerful tool to explore the dynamic behavior of a molecule over time. researchgate.net By simulating the motions of atoms and bonds, MD can reveal the stability of different conformers, the energy barriers for conversion between them, and the time-averaged distribution of molecular shapes. researchgate.net An MD simulation of this compound in a solvent like water would demonstrate the stability of the chair conformation and the rapid fluctuations of the ethyl group. Furthermore, it could quantify the dynamics of potential intramolecular hydrogen bonds and their influence on the preferred conformation of the piperidine ring.
In Silico Biological Activity and ADMET Prediction
In silico methods are crucial in modern drug discovery for the early assessment of a compound's potential to be a successful drug. These computational tools predict druglikeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties from the molecular structure alone. sci-hub.senih.gov
Druglikeness Assessment
Druglikeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. lindushealth.comtaylorandfrancis.com One of the most widely used guidelines for assessing druglikeness is Lipinski's Rule of Five. wikipedia.orgbionity.com This rule states that poor absorption or permeation is more likely when a molecule violates more than one of the following criteria:
No more than 5 hydrogen bond donors (HBD)
No more than 10 hydrogen bond acceptors (HBA)
A molecular weight (MW) under 500 Daltons
A calculated octanol-water partition coefficient (log P) not greater than 5
For this compound, these parameters can be calculated from its structure.
| Parameter | Lipinski's Rule | Value for this compound | Violation |
|---|---|---|---|
| Molecular Weight (MW) | ≤ 500 Da | 143.24 g/mol | No |
| Hydrogen Bond Donors (HBD) | ≤ 5 | 1 (the -OH group) | No |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 2 (the N and O atoms) | No |
| Calculated log P (ClogP) | ≤ 5 | ~1.0 - 1.5 | No |
As shown in the table, this compound does not violate any of Lipinski's rules, suggesting it has good druglike properties and a higher likelihood of being orally bioavailable.
Computational Pharmacokinetics and Pharmacodynamics (ADMET) Predictions
ADMET prediction tools use quantitative structure-activity relationship (QSAR) models and other algorithms to forecast how a compound will behave in the body. slideshare.netcomputabio.com These predictions are vital for identifying potential liabilities early in the drug discovery process. nih.gov
For this compound, a typical in silico ADMET profile would likely show favorable characteristics based on its small size and moderate polarity.
| ADMET Property | Description | Predicted Outcome for this compound |
|---|---|---|
| Absorption | ||
| Water Solubility | LogS value. Higher value means better solubility. | High |
| GI Absorption | Likelihood of absorption from the gastrointestinal tract. | High |
| BBB Permeability | Ability to cross the Blood-Brain Barrier. | Likely Permeable |
| Distribution | ||
| Plasma Protein Binding | Extent of binding to proteins in the blood. | Low to Moderate |
| Metabolism | ||
| CYP450 2D6 Substrate | Likelihood of being metabolized by the CYP2D6 enzyme. | Probable Substrate |
| CYP450 3A4 Inhibitor | Likelihood of inhibiting the CYP3A4 enzyme. | Unlikely to be a potent inhibitor |
| Toxicity | ||
| hERG Inhibition | Potential to block the hERG potassium channel (cardiotoxicity risk). | Low Risk |
| AMES Toxicity | Potential to be mutagenic. | Non-mutagenic |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.orgscirp.org By partitioning the crystal electron density, it defines a unique surface for a molecule within its crystalline environment. univ-rennes1.fr This surface can be mapped with various properties, most notably the normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. nih.govnih.gov
The d_norm surface uses a red-white-blue color scheme:
Red spots indicate close contacts where the distance is shorter than the sum of the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. mdpi.com
White areas represent contacts with distances approximately equal to the van der Waals radii. nih.gov
Blue areas show regions where intermolecular distances are longer than the van der Waals radii. mdpi.com
For this compound, the presence of a hydroxyl group (-OH) allows for strong O-H···N or O-H···O hydrogen bonding, which would appear as distinct red spots on the d_norm surface. The molecule is also rich in hydrogen atoms, leading to a high proportion of H···H contacts, which are generally weaker van der Waals interactions. The analysis would quantify the relative importance of these different interactions in stabilizing the crystal structure.
| Interaction Type | Description | Expected Percentage Contribution to Hirshfeld Surface |
|---|---|---|
| H···H | Van der Waals forces between hydrogen atoms. | ~50 - 65% |
| O···H / H···O | Represents hydrogen bonding involving the hydroxyl group. | ~20 - 35% |
| C···H / H···C | Weaker C-H···π or van der Waals interactions. | ~5 - 15% |
| N···H / H···N | Potential weak hydrogen bonds involving the piperidine nitrogen. | ~1 - 5% |
Investigation of Reaction Mechanisms and Chemical Reactivity of 1 Ethyl 4 Methylpiperidin 4 Ol
Mechanistic Pathways of Specific Transformations (e.g., Oxidation, Nucleophilic Reactions)
The reactivity of 1-ethyl-4-methylpiperidin-4-ol is primarily dictated by the presence of a tertiary alcohol and a tertiary amine within a piperidine (B6355638) ring structure. These functional groups are the likely centers for transformations such as oxidation and nucleophilic reactions.
Oxidation: The tertiary alcohol of this compound is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols (e.g., using chromic acid or permanganate). This is because oxidation of the alcohol would require the cleavage of a carbon-carbon bond, which is energetically unfavorable. However, under forcing conditions, such as with strong oxidants and heat, degradation of the molecule is likely to occur.
Oxidation could potentially occur at the tertiary amine. For instance, treatment with an oxidizing agent like hydrogen peroxide or a peroxy acid could lead to the formation of an N-oxide. This transformation involves the nucleophilic attack of the nitrogen atom on the oxidant.
Nucleophilic Reactions: The hydroxyl group of this compound can act as a nucleophile, though it is a relatively weak one. In the presence of a strong acid, the hydroxyl group can be protonated to form a good leaving group (water). This would result in the formation of a tertiary carbocation at the 4-position of the piperidine ring. This carbocation could then undergo several reactions:
Elimination: Loss of a proton from an adjacent carbon would lead to the formation of an alkene, specifically 1-ethyl-4-methyl-1,2,3,6-tetrahydropyridine or 1-ethyl-4-methyl-1,2,5,6-tetrahydropyridine.
Substitution (SN1): The carbocation could be attacked by a nucleophile present in the reaction mixture. For example, in the presence of a hydrohalic acid (like HBr), a 4-bromo-1-ethyl-4-methylpiperidine could be formed.
Kinetic Studies of Reactions Involving this compound
As no specific kinetic studies on this compound have been found, this section will outline the principles of how such studies would be conducted and the nature of the data that would be obtained.
The rate law for a reaction involving this compound would be determined by systematically varying the concentration of the reactants and observing the effect on the initial reaction rate. For a hypothetical nucleophilic substitution reaction where Nu- is the nucleophile:
This compound + Nu- → Products
The rate law would be of the form:
Rate = k[this compound]x[Nu-]y
Where 'k' is the rate constant, and 'x' and 'y' are the reaction orders with respect to each reactant. These orders would be determined experimentally. For an SN1 reaction, the rate would likely be first order with respect to this compound and zero order with respect to the nucleophile (x=1, y=0).
Hypothetical Experimental Data for Determining Reaction Order:
| Experiment | [this compound] (M) | [Nu⁻] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 1.0 x 10⁻⁴ |
From this hypothetical data, doubling the concentration of this compound doubles the rate, indicating the reaction is first order in this reactant. Doubling the concentration of the nucleophile has no effect on the rate, indicating the reaction is zero order in the nucleophile.
The activation parameters—enthalpy of activation (ΔH#), entropy of activation (ΔS#), and Gibbs free energy of activation (ΔG#)—provide insight into the transition state of a reaction. These would be determined by measuring the rate constant 'k' at different temperatures and using the Eyring equation.
ΔH# (Enthalpy of Activation): Represents the energy barrier that must be overcome for the reaction to occur.
ΔS# (Entropy of Activation): Reflects the change in order or disorder in going from the reactants to the transition state. A positive ΔS# suggests a more disordered transition state, while a negative value indicates a more ordered one.
Illustrative Activation Parameters for a Hypothetical SN1 Reaction:
| Parameter | Hypothetical Value | Interpretation |
| ΔH# | 85 kJ/mol | A significant energy barrier, typical for breaking a C-O bond. |
| ΔS# | +15 J/(mol·K) | A small positive value, consistent with the formation of a carbocation and a leaving group, leading to a slight increase in disorder. |
| ΔG# | 80.5 kJ/mol at 298 K | The overall free energy barrier to the reaction. |
Reaction conditions can significantly influence the kinetics of reactions involving this compound.
Temperature: As with most chemical reactions, an increase in temperature would increase the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier. The relationship between temperature and the rate constant is described by the Arrhenius equation.
Ionic Strength: For reactions involving charged species in the rate-determining step, the ionic strength of the medium can affect the reaction rate. For an SN1 reaction proceeding through a carbocation intermediate, increasing the ionic strength of the solvent could stabilize the charged transition state, thereby increasing the reaction rate.
Catalysis in Organic Reactions of this compound
Catalysis could be employed to enhance the reactivity of this compound in various transformations.
Acid Catalysis: As mentioned previously, strong acids can catalyze nucleophilic substitution and elimination reactions by protonating the hydroxyl group to form a better leaving group.
Base Catalysis: While the tertiary alcohol itself is not acidic, a strong base could potentially deprotonate the α-carbon to the nitrogen, although this is generally not a facile process. More likely, in reactions where the hydroxyl group acts as a nucleophile, a base could deprotonate it to form a more potent alkoxide nucleophile.
Metal Catalysis: Transition metal catalysts could potentially be used for various transformations. For instance, a Lewis acidic metal catalyst could coordinate to the hydroxyl group, making it a better leaving group. Alternatively, certain metal catalysts are known to effect C-H activation or oxidation at positions on the piperidine ring, though this would likely be a complex and non-selective process for this molecule.
Medicinal Chemistry and Biological Activity Research on 1 Ethyl 4 Methylpiperidin 4 Ol and Its Analogs
Structure-Activity Relationship (SAR) Studies of Piperidine (B6355638) Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For piperidine derivatives, these studies have been crucial in identifying the key structural features responsible for their therapeutic effects.
The substituent on the nitrogen atom of the piperidine ring plays a critical role in determining the biological activity of the molecule. Studies have shown that varying the N-alkyl substituent has little to no impact on the endo:exo regioselectivity during certain chemical reactions. N-benzyl, linear N-alkyl, N-methyl, α-branched N-alkyl, and N-aryl piperidines all undergo clean conversion to their corresponding endo-cyclic iminium ions with good to excellent yields acs.org.
Further research indicates that N-substituted piperidine analogs can be designed as multipotent molecules for treating conditions like Alzheimer's disease. For instance, N-benzyl-piperidine linked compounds have demonstrated high free-radical scavenging properties ajchem-a.com. The nature of the N-substituent can also modulate affinity for specific biological targets. For example, in a series of N-(1-benzylpiperidin-4-yl)arylacetamides, all compounds displayed a higher affinity for sigma-1 receptors over sigma-2 receptors researchgate.net.
Substitutions at the 4-position of the piperidine ring also significantly influence the compound's biological profile. For instance, in a series of piperidine derivatives evaluated for their antioxidant capacity, a piperamide (B1618075) possessing a hydroxyl group at the 4th position of the piperidine ring showed the highest antioxidant activity. Conversely, a 4-phenyl substituted piperidine derivative exhibited poor antioxidant activity, suggesting that this particular substitution is unfavorable for this activity scispace.comresearchgate.net.
In the context of analgesic activity, a study on substituted benzoic acid esters of 1-methyl-4-piperidinol revealed that the nature and position of substituents on the aromatic ring significantly affect potency nih.gov. The hydroxyl group at the 4-position of 1-methylpiperidin-4-ol is a key structural feature, acting as both a hydrogen bond donor and acceptor, which facilitates critical interactions with enzyme active sites and receptor binding pockets smolecule.com. The presence of a 4-phenylpiperidin-4-ol moiety in a pyrazole derivative was also found to contribute to promising in vitro antifungal and antibacterial activities icm.edu.plicm.edu.pl.
In Vitro Biological Evaluation of Piperidine-Containing Compounds
The therapeutic potential of piperidine-containing compounds has been further explored through a variety of in vitro biological evaluations, revealing a broad spectrum of activities.
Several studies have highlighted the antimicrobial properties of piperidine derivatives. For instance, a series of N-methyl-4-piperidone-derived monoketone curcuminoids were evaluated for their activity against cariogenic bacteria. While none of the compounds displayed significant antifungal activity, some derivatives showed moderate antibacterial activity against various Streptococcus and Lactobacillus species mdpi.com.
In another study, newly synthesized piperidine derivatives were screened for their antimicrobial and antioxidant activities. One compound, in particular, exhibited the strongest inhibitory activity and the best minimum inhibitory concentration (MIC) results against the seven bacteria tested researchgate.net. The inclusion of a 4-methylpiperidin-4-ol (B1315937) moiety in a pyrazole derivative has been shown to confer strong in vitro antifungal and antibacterial properties, which is attributed to an increase in the molecule's lipid solubility and absorption rate pjoes.com. Similarly, a pyrazole derivative with a 4-phenylpiperidin-4-ol substitution also exhibited promising in vitro antifungal and antibacterial activities icm.edu.plicm.edu.pl.
Table 1: Antimicrobial Activity of Selected Piperidine Derivatives
| Compound Type | Microorganism | Activity | Reference |
|---|---|---|---|
| N-methyl-4-piperidone-derived monoketone curcuminoids | Streptococcus mutans, S. salivarius, L. paracasei, S. mitis, S. sanguinis, S. sobrinus | Moderate antibacterial | mdpi.com |
| Novel piperidine derivatives | Various bacteria | Strong antibacterial | researchgate.net |
| 4-methylpiperidin-4-ol substituted pyrazole | Various fungi and bacteria | Strong antifungal and antibacterial | pjoes.com |
| 4-phenylpiperidin-4-ol substituted pyrazole | Various fungi and bacteria | Promising antifungal and antibacterial | icm.edu.plicm.edu.pl |
Piperidine derivatives have demonstrated significant antioxidant capabilities. A review of various piperidine-containing compounds highlighted their potential as potent antioxidant agents scispace.comresearchgate.netinnovareacademics.in. The antioxidant activity is often linked to their ability to scavenge reactive free radicals scispace.comresearchgate.net.
Specific structural features have been correlated with antioxidant efficacy. For example, piperamides with a hydroxyl group at the 4th position of the piperidine ring showed the highest antioxidant capacity scispace.comresearchgate.net. In contrast, 4-phenyl substituted piperidine derivatives showed poor antioxidant activity scispace.comresearchgate.net. Another study found that a derivative bearing a trimethoxy substitution on a phenyl ring demonstrated promising antioxidant activity in both DPPH and ferrous ion chelating assays scispace.comresearchgate.net.
The cytotoxic effects of piperidine derivatives against various cancer cell lines have been a subject of intense research. One study investigated the antiproliferative properties of novel piperidine derivatives, which involved replacing the central ring of lead compounds with a piperidine ring to increase hydrolytic stability and reduce lipophilicity nih.gov.
A novel thiosemicarbazide derivative, 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide, was found to decrease the number of viable cells in both MCF-7 and MDA-MB-231 breast cancer cell lines nih.gov. Another study on magnolol-based Mannich base derivatives showed that one analog exhibited strong antiproliferative properties against MCF-7, T47D, and Hela cell lines ajchem-a.com.
Furthermore, piperidine-substituted sulfonamides have been identified as potent anticancer agents. The presence of a methyl group on the piperidine ring at positions 3 or 4 was associated with the highest anticancer properties ajchem-a.com. The cytotoxic effects of various compounds have also been evaluated against A549 (lung cancer), HepG2 (hepatocyte carcinoma), MCF7 (breast cancer), and DU145 (prostate cancer) cell lines, with some compounds showing significant activities researchgate.net.
Table 2: Cytotoxic Activity of Selected Piperidine Derivatives on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide | MCF-7 | 146 ± 2 | nih.gov |
| 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide | MDA-MB-231 | 132 ± 2 | nih.gov |
| Magnolol-based Mannich base derivative (112a) | MCF-7 | 3.32 | ajchem-a.com |
| Magnolol-based Mannich base derivative (112a) | T47D | 0.91 | ajchem-a.com |
| Magnolol-based Mannich base derivative (112a) | Hela | 1.71 | ajchem-a.com |
| Sinenbisstyryl A (1) | A549 | 14.79 ± 0.93 | researchgate.net |
| Sinenbisstyryl A (1) | HepG2 | 14.89 ± 0.99 | researchgate.net |
| Sinenbisstyryl A (1) | MCF7 | 11.46 ± 0.57 | researchgate.net |
| Sinenbisstyryl A (1) | DU145 | 19.01 ± 0.31 | researchgate.net |
Enzyme Inhibition Studies (e.g., Atypical Protein Kinase C Inhibitors, Hsp70, Hsp90)
Research into the piperidine scaffold, a core component of 1-Ethyl-4-methylpiperidin-4-ol, has revealed its potential as a basis for developing various enzyme inhibitors.
Atypical Protein Kinase C (aPKC) Inhibitors: The protein kinase C (PKC) family, which includes atypical PKCs, are phospholipid-dependent serine/threonine kinases involved in numerous intracellular signaling pathways. Their dysregulation is linked to diseases like cancer and neurological disorders. While specific studies on this compound are not detailed, the development of selective inhibitors for PKC isotypes is an active area of research. Inhibitors often target the ATP-binding site within the catalytic domain to block kinase activity.
Heat Shock Protein 70 (Hsp70) and Heat Shock Protein 90 (Hsp90) Inhibition: Heat shock proteins are molecular chaperones crucial for maintaining protein homeostasis. In cancer cells, Hsp70 and Hsp90 are often overexpressed, where they stabilize oncoproteins and inhibit apoptosis, making them attractive therapeutic targets.
Hsp70 contributes to tumorigenesis, in part by acting as a co-chaperone for Hsp90, which manages the stability of numerous oncogenic "client" proteins. nih.gov Inhibition of Hsp70 can lead to the degradation of these client proteins, cell-cycle arrest, and apoptosis in cancer cells. nih.gov
Piperidine derivatives have been specifically designed as novel Hsp70 inhibitors. researchgate.net Virtual screening and subsequent synthesis have yielded compounds with significant inhibitory effects on human breast cancer cells. researchgate.net
The following table summarizes the roles of these enzymes as therapeutic targets.
| Enzyme | Function & Role in Disease | Therapeutic Strategy | Relevance of Piperidine Scaffold |
| aPKC | Signaling pathways controlling cell growth, differentiation, and survival. Dysregulated in cancer. | Development of selective inhibitors targeting the catalytic domain. | Serves as a scaffold for kinase inhibitors. |
| Hsp70 | Molecular chaperone, anti-apoptotic, co-chaperone for Hsp90. Overexpressed in tumors. | Inhibition leads to apoptosis and degradation of oncoproteins. nih.gov | Piperidine derivatives have been designed as novel Hsp70 inhibitors. researchgate.net |
| Hsp90 | Molecular chaperone for many oncogenic "client" proteins (e.g., kinases, transcription factors). | Inhibition leads to degradation of client proteins, causing cell cycle arrest and apoptosis. | Upregulation of Hsp70 is a biomarker for Hsp90 inhibition, suggesting a dual-targeting approach. frontiersin.org |
Receptor Binding and Modulation (e.g., Opioid Receptors, 5-HT7 Receptors)
The 4-substituted piperidine framework is a key pharmacophore in ligands for several G-protein coupled receptors (GPCRs), including opioid and serotonin receptors.
Opioid Receptors: The 4-anilidopiperidine structure is the core of the potent synthetic opioid fentanyl and its numerous analogs. tandfonline.commdpi.com These compounds primarily act as agonists at the mu-opioid receptor (μOR) to produce strong analgesia. mdpi.com
Extensive structure-activity relationship (SAR) studies have shown that modifications to the piperidine ring and its substituents dramatically affect binding affinity and efficacy. mdpi.comnih.gov For instance, a 4-carbomethoxy substitution on the piperidine ring, as seen in carfentanil, results in one of the most potent μOR binders known. mdpi.com
Computational and binding studies on fentanyl derivatives have elucidated key interactions within the μOR binding pocket, including an ionic interaction between the protonated piperidine nitrogen and the residue Asp147. tandfonline.commdpi.com
Research has also focused on creating hybrid molecules by attaching the 4-anilidopiperidine scaffold to opioid peptides, aiming to improve properties like potency and bioavailability. nih.gov Some of these hybrid compounds have shown subnanomolar binding affinity for the μ-opioid receptor. nih.gov
5-HT7 Receptors: The serotonin 7 (5-HT7) receptor is implicated in various central nervous system processes and is a target for treating mood disorders. nih.gov
Several classes of 5-HT7 receptor ligands incorporate a piperidine ring. Structure-activity relationship studies have explored how modifications to this core affect binding affinity. nih.gov
For example, in a series of naphthalenesulfonamide derivatives, removing a chiral center on the piperidine ring by shifting a methyl group to the 4-position led to a compound with slightly improved affinity for the 5-HT7 receptor. nih.gov
Other research has focused on synthesizing 4-arylpiperidine derivatives to develop metabolically stable 5-HT7 receptor ligands. nih.gov Certain biphenyl-substituted piperidines have demonstrated a favorable balance of high receptor affinity (Ki = 13 nM) and metabolic stability. nih.gov
The table below shows examples of piperidine-containing compounds and their receptor binding affinities.
| Compound Class | Target Receptor | Example Compound/Analog | Binding Affinity (Ki or IC50) |
| 4-Anilidopiperidines | μ-Opioid Receptor | Carfentanil | 0.19 nM (IC50) mdpi.com |
| 4-Anilidopiperidines | μ-Opioid Receptor | Lofentanil | 0.208 nM (IC50) mdpi.com |
| Opioid Peptide Hybrids | μ-Opioid Receptor | Dyn A-(1-13) Analog | 0.15 nM (Ki) nih.gov |
| 4-Arylpiperidines | 5-HT7 Receptor | 4-(2-biphenyl)-1-[2-(3-methoxyphenyl)ethyl]piperidine | 13 nM (Ki) nih.gov |
Investigations of Analgesic, Anti-inflammatory, Neuroprotective, Antispasmotic, and Anti-allergic Potential in Preclinical Models
The piperidine nucleus is a foundational structure for compounds exhibiting a wide range of pharmacological effects, which have been explored in various preclinical models. ijnrd.org
Analgesic and Anti-inflammatory Potential:
Analgesic Activity: The analgesic potential of piperidine derivatives is well-established, particularly through their interaction with opioid receptors. In preclinical studies, novel synthesized piperidine derivatives have been evaluated using methods like the tail-immersion test in rodents. pjps.pk Several 4-piperidinopiperidine and 4-aminomethylpiperidine derivatives demonstrated significant dose-dependent analgesia, with some compounds showing higher potency and longer duration of action than the standard drug pethidine. Similarly, certain 4-anilidopiperidine analogs showed moderate antinociceptive activity in the in vivo hot-plate test. tandfonline.com
Anti-inflammatory Activity: The anti-inflammatory properties of piperidine-containing compounds are also an area of active investigation. ijnrd.org Piperine (B192125), an alkaloid containing a piperidine moiety, has been shown to exert anti-inflammatory effects in a mouse model of Parkinson's disease by reducing the expression of the cytokine IL-1β. nih.gov
Neuroprotective Potential:
Preclinical research suggests that piperidine alkaloids may offer neuroprotection. In one study, 2,6-disubstituted piperidine alkaloids were isolated from Hippobroma longiflora. nih.gov These compounds were evaluated for their ability to protect against paclitaxel-induced neurotoxicity in dorsal root ganglion neurons. nih.gov One of the major metabolites significantly attenuated damage to neurite outgrowth caused by the toxin. nih.gov
Furthermore, piperine demonstrated neuroprotective effects in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease. nih.gov The study found that piperine treatment protected dopaminergic neurons through antioxidant, anti-apoptotic, and anti-inflammatory mechanisms. nih.gov
At present, specific preclinical data on the antispasmotic and anti-allergic potential of this compound or its direct analogs is limited in the available literature.
In Silico Biological Activity Prediction and Target Identification
Molecular Docking Studies with Biological Macromolecules (e.g., DNA Gyrase, Lanosterol 14 α-demethylase, KEAP1-NRF2, Hsp70, Hsp90)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand drug-receptor interactions and in virtual screening for drug discovery.
DNA Gyrase: DNA gyrase is a bacterial enzyme essential for DNA replication, making it a key target for antibacterial agents. researchgate.netbiointerfaceresearch.com Docking studies have been performed to evaluate the binding of various heterocyclic compounds, including piperidine derivatives, to the ATP-binding site of the GyrB subunit of DNA gyrase. researchgate.netmdpi.com These studies help in understanding the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity of the compounds. nih.gov For example, docking of piperidine derivatives into the crystal structure of DNA gyrase (PDB: 3U2D) has been used to identify potent potential antimicrobial molecules. researchgate.net
Lanosterol 14 α-demethylase (CYP51): This enzyme is a crucial component in the biosynthesis of ergosterol, a vital component of the fungal cell membrane, making it a primary target for antifungal drugs. biointerfaceresearch.comnih.gov Molecular docking studies are routinely used to investigate the interaction between potential inhibitors, such as novel azole derivatives, and the active site of CYP51. nih.govresearchgate.net These simulations can predict binding energies and identify key interactions with the heme cofactor and amino acid residues in the active site, guiding the design of more potent antifungal agents. biointerfaceresearch.comresearchgate.net
Hsp70 and Hsp90: As critical molecular chaperones in cancer, Hsp70 and Hsp90 are important targets for inhibitor design. Piperidine derivatives have been designed as novel Hsp70 inhibitors based on virtual screening and docking simulations. researchgate.net Docking studies help elucidate the binding mode of these inhibitors within the ATPase domain or allosteric sites of the chaperones. Given that Hsp70 upregulation is a consequence of Hsp90 inhibition, understanding the interactions for both proteins is crucial for designing effective dual inhibitors. frontiersin.org
The table below summarizes docking scores for representative ligand-protein interactions from various studies.
| Target Protein | Ligand Type | Representative Docking Score (kcal/mol) | PDB ID Used |
| DNA Gyrase | Piperic acid derivative | -9.753 | 5CDP nih.gov |
| DNA Gyrase | Co-crystallized ligand (clorobiocin) | -6.078 | 1KZN biorxiv.org |
| DNA Gyrase B | Anthracene derivative | -11.3 | 1KIJ biointerfaceresearch.com |
| Lanosterol 14 α-demethylase | Melatonin-isatin azole derivative | -11.6 | 5v5z nih.gov |
| Lanosterol 14 α-demethylase | Benzimidazole-triazole derivative | -81.998 (Binding Energy) | Not specified researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of newly designed molecules before their synthesis.
Several QSAR studies have been conducted on piperidine derivatives to model various biological activities. tandfonline.comnih.govtandfonline.commdpi.com
Methodology: QSAR models are developed by first calculating molecular descriptors for a set of compounds with known activities (the training set). tandfonline.comtandfonline.com These descriptors quantify various physicochemical properties of the molecules, such as their topology, shape (3D), or electronic characteristics. tandfonline.com Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Support Vector Machine (SVM) are then used to build a mathematical equation correlating the descriptors with the biological activity (e.g., IC50 or Ki values). tandfonline.comnih.govtandfonline.com
Validation and Application: The robustness and predictive power of the developed models are assessed through internal and external validation techniques. tandfonline.comtandfonline.com A good QSAR model should have high correlation coefficients (e.g., r² > 0.6) and good cross-validation scores (e.g., Q² > 0.5). tandfonline.com Once validated, these models can be used to predict the activity of new, untested piperidine analogs, thereby guiding medicinal chemistry efforts to design compounds with improved potency. tandfonline.com
Examples of QSAR Studies on Piperidine Derivatives:
QSAR models have been successfully developed for furan-pyrazole piperidine derivatives to predict their inhibitory activity against the Akt1 kinase and their antiproliferative effects on cancer cell lines. tandfonline.comnih.gov
Another study developed linear and nonlinear QSAR models to predict the toxicity of 33 piperidine derivatives against the mosquito Aedes aegypti, achieving high determination coefficients (r² > 0.85). nih.govtandfonline.com
The Monte Carlo technique has been used to create QSAR models for the cardiotoxicity of piperidine derivatives, yielding models with excellent predictive ability for the external validation set (r² in the range of 0.90–0.94). mdpi.com
The table below highlights key statistical parameters from a representative QSAR study on piperidine derivatives targeting Akt1. tandfonline.com
| Parameter | Description | Value |
| r² | Coefficient of determination (goodness of fit) | 0.742 - 0.832 |
| Q²_LOO | Cross-validated r² (leave-one-out) | 0.684 - 0.796 |
| F | Fisher's statistical factor (statistical significance) | 32.283 - 57.578 |
| RMSE | Root mean squared error | 0.247 - 0.299 |
Ligand-Protein Interaction Profiling (e.g., Surface Plasmon Resonance (SPR) Based Affinity Assay)
Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique used to study molecular interactions in real-time. nih.govnih.govsci-hub.box It is a valuable tool for characterizing the binding of small molecules, such as this compound and its analogs, to their protein targets. nih.govresearchgate.net
Principle of SPR: The technique involves immobilizing one interacting partner (the "ligand," typically the protein) onto a sensor chip with a thin metal film. nih.gov The other partner (the "analyte," the small molecule) is then flowed over this surface in a solution. nih.gov Binding between the analyte and the ligand causes a change in the refractive index at the sensor surface, which is detected by an optical system. nih.govsci-hub.box
Kinetic and Affinity Data: An SPR experiment generates a sensorgram, a plot of the response signal versus time. This plot allows for the determination of key kinetic parameters:
Association rate constant (ka): Measures how quickly the analyte binds to the immobilized ligand.
Dissociation rate constant (kd): Measures how quickly the analyte-ligand complex breaks apart.
Equilibrium dissociation constant (KD): Calculated as the ratio of kd/ka, this value represents the affinity of the interaction. A lower KD value indicates a stronger binding affinity.
Applications in Drug Discovery: SPR is widely used in drug discovery for various purposes:
Screening: To identify which compounds from a library bind to a specific protein target.
Lead Optimization: To rank compounds based on their binding kinetics and affinity, helping to guide the chemical modification of lead compounds. nih.govspringernature.com
Mechanism of Action Studies: To understand how a compound interacts with its target and to characterize binary or even more complex interactions. nih.govspringernature.com
Recent advances in SPR technology have improved throughput, making it an invaluable technique for rapidly triaging and optimizing ligands during the drug development process. nih.govspringernature.com
Applications in Materials Science and Polymer Chemistry
Utilization as Monomers in Polymer Synthesis (e.g., Irradiation Polymerization)
1-Ethyl-4-methylpiperidin-4-ol can be envisioned as a monomer in various polymerization reactions. A particularly effective method for polymerizing similar functionalized piperidine (B6355638) monomers is through γ-irradiation polymerization. This technique utilizes high-energy gamma rays to generate radicals, which then initiate the polymerization process. This method is advantageous as it can be carried out in aqueous solutions and does not require the addition of chemical initiators, resulting in purer polymer products.
In a study focused on a structurally related monomer, 4-(but-3-en-1-ynyl)-1-methylpiperidin-4-ol, γ-irradiation was successfully employed to synthesize polyampholyte hydrogels and interpenetrating polyelectrolyte networks. The polymerization of such monomers is influenced by factors like the concentration of the monomer and the radiation dose. The general principle involves the creation of a three-dimensional network structure, which is crucial for the formation of hydrogels.
| Parameter | Description | Relevance to this compound |
| Monomer Structure | Contains a polymerizable group (e.g., a vinyl or acryloyl group would need to be introduced to this compound) and functional groups (tertiary amine and hydroxyl). | The tertiary amine can be protonated to introduce a positive charge, making it suitable for polyampholyte synthesis. |
| Polymerization Method | γ-irradiation is a clean and efficient method for initiating polymerization of such monomers in aqueous solutions. researchgate.net | Expected to be an effective method for polymerizing derivatives of this compound. |
| Resulting Polymer | Formation of crosslinked polymer networks, leading to hydrogels. researchgate.net | Polymers derived from this compound are anticipated to form hydrogels with interesting properties. |
Development of Polyampholyte Hydrogels and Interpenetrating Polyelectrolyte Networks
Polyampholyte hydrogels are a class of "smart" materials that contain both acidic and basic functional groups. researchgate.net These materials are highly responsive to external stimuli such as pH and ionic strength. Given its tertiary amine group, this compound is a prime candidate for incorporation into polyampholyte systems. When copolymerized with a monomer containing acidic groups (like acrylic acid), the resulting polymer will have both positive (from the protonated amine) and negative (from the deprotonated carboxylic acid) charges.
Interpenetrating Polyelectrolyte Networks (IPPNs) are complex structures where two independent polymer networks are intertwined. researchgate.net These materials can exhibit enhanced mechanical properties and unique swelling behaviors compared to single-network hydrogels. A network based on a polymer derived from this compound could be interpenetrated with another polymer network to create advanced materials with tailored properties. Research on analogous piperidine compounds has shown the successful synthesis of such IPPNs through γ-irradiation polymerization. researchgate.net
| Material Type | Key Features | Potential Role of this compound |
| Polyampholyte Hydrogels | Contain both positive and negative charges; responsive to pH and ionic strength. researchgate.netmdpi.com | The tertiary amine of the piperidine ring can be protonated to provide the cationic charge. |
| Interpenetrating Polyelectrolyte Networks (IPPNs) | Two intertwined polymer networks; enhanced mechanical and swelling properties. researchgate.net | A polymer network derived from this compound could form one of the components of the IPPN. |
Research on Swelling Behavior and Conformational Transitions in Polymeric Systems
The swelling behavior of hydrogels is a critical property that dictates their potential applications. For polyampholyte hydrogels derived from monomers like this compound, the degree of swelling is highly dependent on the pH and the ionic strength of the surrounding solution.
In acidic conditions, the tertiary amine groups are protonated, leading to electrostatic repulsion between the polymer chains and causing the hydrogel to swell. Conversely, in basic conditions, the amine groups are deprotonated, and if the comonomer is acidic, it will be deprotonated, leading to a complex interplay of attractive and repulsive forces. At the isoelectric point (the pH at which the net charge of the polymer is zero), intramolecular and intermolecular electrostatic attractions between the positive and negative charges can cause the hydrogel to collapse and shrink. researchgate.net
The addition of salt to the solution can also significantly affect the swelling behavior. The salt ions shield the electrostatic interactions between the polymer chains, which can lead to changes in the hydrogel volume. This "antipolyelectrolyte" effect, where the hydrogel swells in saline solutions at the isoelectric point, is a characteristic feature of polyampholytes. researchgate.net
Conformational transitions, such as the collapse of polymer chains from an extended coil to a compact globule, are also observed in these systems in response to changes in the environment. researchgate.net
Table of Expected Swelling Behavior for a Hypothetical Polyampholyte Hydrogel based on this compound and an Acidic Comonomer:
| Condition | Dominant Charge on Piperidine | Interaction | Expected Swelling Behavior |
| Low pH (Acidic) | Positive (Protonated Amine) | Electrostatic Repulsion | High Swelling |
| High pH (Basic) | Neutral (Deprotonated Amine) | Dependent on comonomer | Variable Swelling |
| Isoelectric Point (IEP) | Balanced Positive and Negative Charges | Intra/Inter-chain Attractions | Collapse/Low Swelling |
| IEP in Salt Solution | Shielded Charges | Reduced Attractions | Swelling (Antipolyelectrolyte Effect) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
